3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.329. The purity is usually 95%.
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Scientific Research Applications
Ionisation and Methylation Reactions
Studies on purine derivatives, including "3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione", often focus on their ionisation and methylation reactions, which are crucial for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and material science. Rahat, Bergmann, and Tamir (1974) explored the ionisation and methylation of purine-6,8-diones, revealing insights into their physical properties and reactivity patterns, which can inform the synthesis of novel compounds with targeted properties (Rahat, Bergmann, & Tamir, 1974).
Chromatographic Applications
The use of purine derivatives in chromatography has been explored, highlighting their potential as stationary phases in gas chromatography. Zhang et al. (1998) synthesized and evaluated copper(II) complexes of bis(β-diketonato) with various purine derivatives, demonstrating their effectiveness in separating a range of organic compounds. This research points to the versatility of purine derivatives in analytical chemistry applications (Zhang et al., 1998).
Molecular Interactions in Polymorphs
The study of polymorphs of methylxanthines, closely related to purine derivatives, offers insights into their molecular interactions, which are essential for designing drugs with improved efficacy and stability. Latosinska et al. (2014) investigated the topology of interactions in methylxanthines polymorphs, providing a foundation for understanding how modifications in purine structures can affect their binding and recognition in biological systems (Latosinska et al., 2014).
Synthesis of Novel Purine Derivatives
Research on the synthesis of novel purine derivatives, including "this compound", contributes to the development of new materials and pharmaceuticals. Kato et al. (1991) presented a methodology for synthesizing benzo[1,2:4,5]dicycloheptene-1,9-dione derivatives, showcasing the potential of purine derivatives in synthetic organic chemistry (Kato et al., 1991).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the condensation of two molecules of 2-methylpropylamine with two molecules of uracil. The resulting intermediate is then cyclized to form the final product.", "Starting Materials": [ "2-methylpropylamine", "uracil" ], "Reaction": [ "Step 1: Two molecules of 2-methylpropylamine are reacted with two molecules of uracil in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This results in the formation of the intermediate 3,7-bis(2-methylpropyl)-2-uracilylpropylamine.", "Step 2: The intermediate is then cyclized by heating with a suitable acid catalyst such as sulfuric acid or trifluoroacetic acid. This results in the formation of the final product, 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "Step 3: The final product is purified by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
CAS No. |
730950-15-9 |
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.329 |
IUPAC Name |
3,7-bis(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2/c1-8(2)5-16-7-14-11-10(16)12(18)15-13(19)17(11)6-9(3)4/h7-9H,5-6H2,1-4H3,(H,15,18,19) |
InChI Key |
XKHVGGWQNAGVJF-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=NC2=C1C(=O)NC(=O)N2CC(C)C |
solubility |
not available |
Origin of Product |
United States |
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